

Detiviclovir (AM365): A Preclinical Pharmacokinetic and Metabolic Profile in the Rat Model

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Compound of Interest

Compound Name:	Detiviclovir
Cat. No.:	B033938

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of **Detiviclovir** (AM365), an antiviral nucleoside analogue. The information presented herein is primarily derived from in vitro studies utilizing an isolated perfused rat liver (IPL) model, which offers critical insights into the hepatic disposition of the compound. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiviral therapies.

Executive Summary

Detiviclovir, also known as AM365, is an antiviral agent that undergoes hepatic metabolism. Studies in an isolated perfused rat liver model indicate that **Detiviclovir** is converted to a single metabolite, AM188. The clearance of **Detiviclovir** in this model is defined, with minimal biliary excretion of both the parent compound and its metabolite. This suggests that the primary route of elimination for **Detiviclovir** and its metabolite is likely not through the bile in rats. The data presented in this guide provides foundational knowledge for further preclinical and clinical development of **Detiviclovir**.

Pharmacokinetic Data

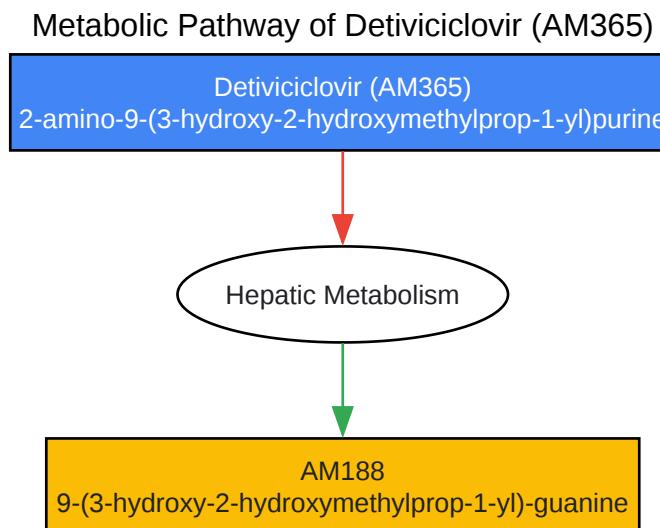
The following table summarizes the quantitative pharmacokinetic parameters of **Detiviciclovir** (AM365) determined in an isolated perfused rat liver model.

Parameter	Value	Animal Model	Reference
Initial Perfusion Concentration	22.4 $\mu\text{mol/L}$	Rat (Isolated Perfused Liver)	[1]
Clearance	$3.3 \pm 2.4 \text{ mL/min}$	Rat (Isolated Perfused Liver)	[1]
Hepatic Extraction Ratio	0.110 ± 0.079	Rat (Isolated Perfused Liver)	[1]
Cumulative Biliary Excretion of AM365 (as % of dose)	~0.21%	Rat (Isolated Perfused Liver)	[1]
Cumulative Biliary Excretion of AM365 (as % of total cleared)	0.36%	Rat (Isolated Perfused Liver)	[1]
Cumulative Biliary Excretion of AM188 (as % of total formed)	~0.48%	Rat (Isolated Perfused Liver)	[1]

Metabolism

Detiviciclovir (AM365) is metabolized in the liver to its guanosine analogue, AM188. Current data suggests that AM188 is the sole metabolite and does not undergo further biotransformation in the isolated perfused rat liver model.[\[1\]](#) The metabolic conversion of AM365 to AM188 is a critical step in the drug's disposition.

Metabolic Pathway of Detiviciclovir (AM365)



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Caption: Metabolic conversion of **Detiviclovir** (AM365) to its metabolite AM188.

Experimental Protocols

The following sections describe the methodologies employed in the key cited studies. Please note that as the full text of the primary literature was not available, these protocols are based on the information provided in the abstracts and general knowledge of the techniques.

Isolated Perfused Rat Liver (IPL) Study

This *in vitro* model was utilized to investigate the hepatic disposition and metabolism of **Detiviclovir**.

Objective: To determine the clearance, hepatic extraction ratio, and biliary excretion of **Detiviclovir** and its metabolite, AM188.

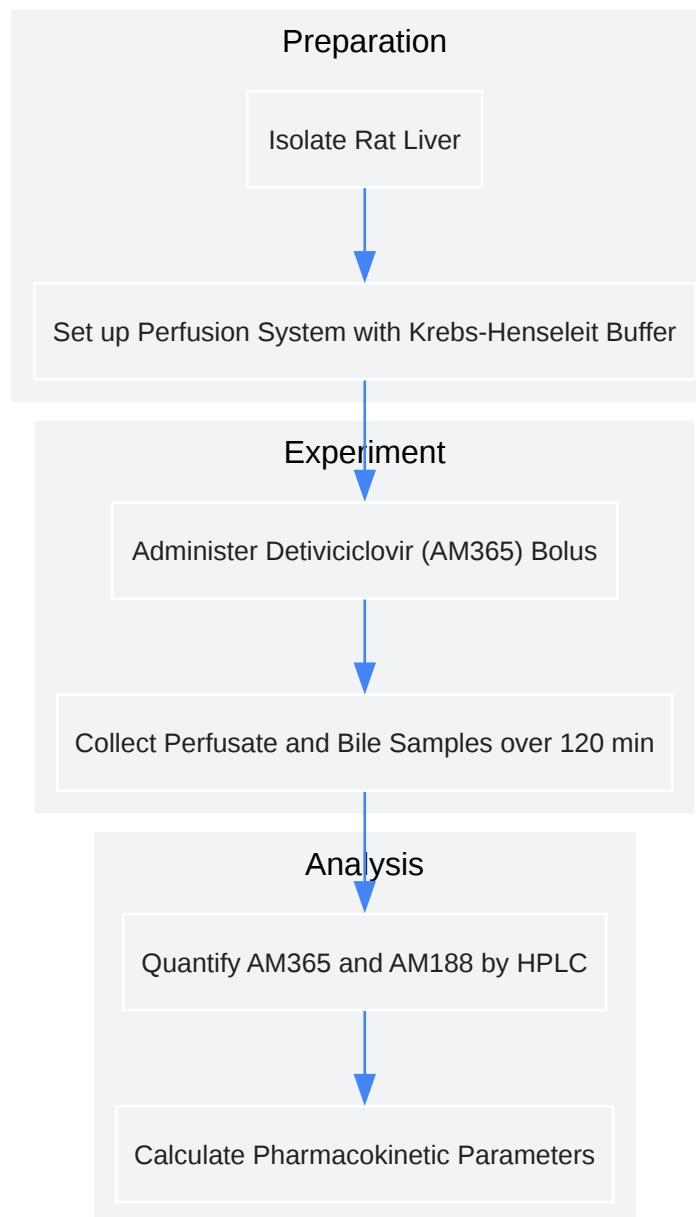
Methodology:

- Animal Model: Livers were isolated from male Sprague-Dawley rats.[1]

- **Perfusion:** The isolated livers were perfused with Krebs-Henseleit buffer (pH 7.4).
- **Drug Administration:** **Detiviclovir** (AM365) was added as a bolus to the perfusate to achieve an initial concentration of 22.4 $\mu\text{mol}/\text{L}$.[\[1\]](#)
- **Sample Collection:** Perfusion samples were collected at the midpoint of 10-minute intervals over a 120-minute period. Bile was collected in 10-minute intervals throughout the perfusion. [\[1\]](#)
- **Analysis:** Concentrations of **Detiviclovir** (AM365) and AM188 in the perfusate and bile were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[\[1\]](#)[\[2\]](#)

Experimental Workflow for the Isolated Perfused Rat Liver Study

Workflow for Isolated Perfused Rat Liver (IPL) Study

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Caption: High-level workflow of the isolated perfused rat liver experiment.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method was developed for the simultaneous determination of **Detiviciclovir** (AM365) and its metabolite AM188 in perfusate and bile.

Chromatographic Conditions:

- Column: Phenosphere-NEXT C18 (250 x 4.6 mm, 4 μ m) with a C18 guard column (4 x 3 mm).[2]
- Mobile Phase: Methanol:10 mmol/L sodium orthophosphate buffer (pH 7.0) (15:85, v/v).[2]
- Flow Rate: 1 mL/min.[2]
- Column Temperature: 25°C.[2]
- Detection: Diode array detector monitoring from 190 to 300 nm, with chromatograms processed at 220 nm for AM365 and 252 nm for AM188.[2]

Validation Parameters:

- Linearity: 0.125 - 8.00 μ g/mL for both AM365 and AM188.[2]
- Lower Limit of Quantification (LLOQ): 0.125 μ g/mL for both AM365 and AM188.[2]
- Precision and Accuracy: Mean interday precision and accuracy were within 8.8%, and mean intraday precision and accuracy were within 13.1%. [2]

Discussion and Future Directions

The available data from the isolated perfused rat liver model provides initial, valuable insights into the hepatic pharmacokinetics and metabolism of **Detiviciclovir**. The study demonstrates that **Detiviciclovir** is a prodrug that is converted to its active metabolite, AM188. The low biliary excretion of both compounds in this model suggests that renal excretion may be the primary elimination pathway, a hypothesis that warrants investigation through in vivo studies in whole animal models.

Further preclinical development of **Detiviciclovir** will require a more comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Recommended future studies include:

- In vivo pharmacokinetic studies in multiple animal species (e.g., mice, rats, dogs, non-human primates) to determine plasma pharmacokinetics, bioavailability, and tissue distribution.
- Metabolite identification and profiling in plasma, urine, and feces from in vivo studies to confirm if AM188 is the only major metabolite in a whole animal system.
- In vitro studies to identify the specific enzymes responsible for the metabolic conversion of AM365 to AM188.
- Plasma protein binding studies to understand the extent to which **Detiviciclovir** and AM188 bind to plasma proteins.
- Drug-drug interaction studies to assess the potential for **Detiviciclovir** to inhibit or induce major drug-metabolizing enzymes.

By elucidating these aspects of **Detiviciclovir**'s pharmacokinetic and metabolic profile, a more complete understanding of its disposition can be achieved, which is essential for its potential progression into clinical trials.

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References

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